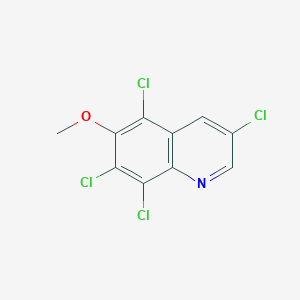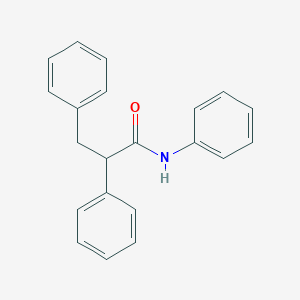![molecular formula C15H21NO3 B14744478 2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)- CAS No. 368-19-4](/img/structure/B14744478.png)
2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)- is a complex organic compound with the molecular formula C15H23NO5. This compound is known for its unique structure, which includes a piperidinedione ring and a substituted cyclohexylidene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)- typically involves the reaction of 2,6-piperidinedione with 3,5-dimethyl-2-oxocyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid or base catalyst in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Glutarimide: Known for its use in various drugs, including lenalidomide and cycloheximide.
4,4-Dimethyl-2,6-piperidinedione: Another piperidinedione derivative with distinct chemical properties.
Uniqueness
2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)- is unique due to its specific structural features and the presence of the substituted cyclohexylidene group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
368-19-4 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
4-[2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexylidene]ethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H21NO3/c1-9-5-10(2)15(19)12(6-9)4-3-11-7-13(17)16-14(18)8-11/h4,9-11H,3,5-8H2,1-2H3,(H,16,17,18)/t9-,10-/m0/s1 |
Clave InChI |
KWDFWSRTWRWCPS-UWVGGRQHSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](C(=O)C(=CCC2CC(=O)NC(=O)C2)C1)C |
SMILES canónico |
CC1CC(C(=O)C(=CCC2CC(=O)NC(=O)C2)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


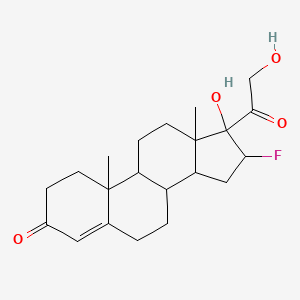
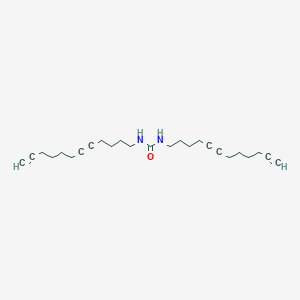
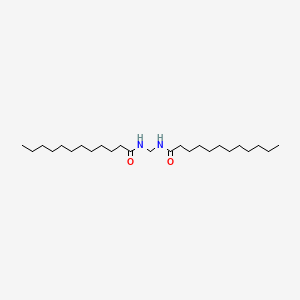
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
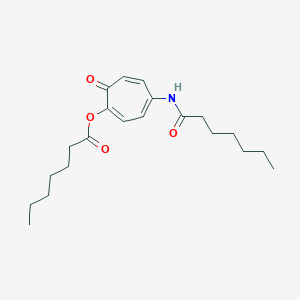


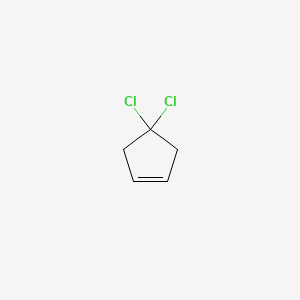
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
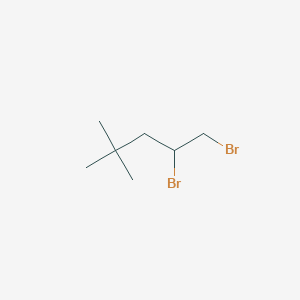
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
